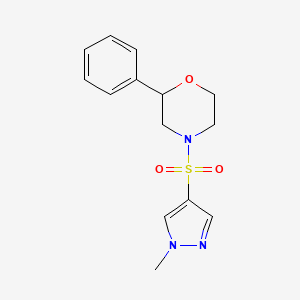

N-((1-nicotinoylpiperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

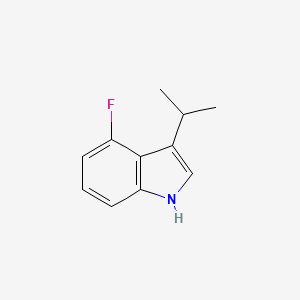

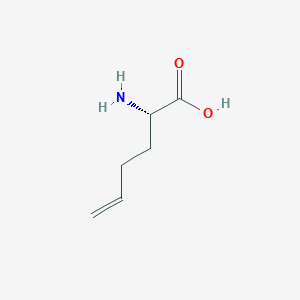

N-((1-nicotinoylpiperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide, also known as NPB-TL, is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in medical research.

Applications De Recherche Scientifique

Novel Histone Deacetylase Inhibitors

One area of scientific research where similar compounds have shown promise is in the development of histone deacetylase (HDAC) inhibitors. For instance, the compound MGCD0103, an orally active histone deacetylase inhibitor, demonstrates selective inhibition of HDACs 1-3 and 11 at submicromolar concentrations. This compound has shown significant antitumor activity in vivo and has entered clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Chemoselective N-benzoylation

The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been explored, yielding products of biological interest. This process demonstrates the synthetic versatility of benzamides in creating biologically active compounds (Singh, Lakhan, & Singh, 2017).

Nonaqueous Capillary Electrophoresis

In the analysis of pharmaceuticals, nonaqueous capillary electrophoresis has been utilized for the separation of imatinib mesylate and related substances. This method highlights the importance of similar compounds in ensuring the purity and efficacy of pharmaceutical products (Ye et al., 2012).

Anticancer Evaluations

Research into substituted benzamides has led to the synthesis of compounds with moderate to excellent anticancer activity against various cancer cell lines, underscoring the potential of such compounds in cancer therapy (Ravinaik et al., 2021).

Inhibitors of Poly(ADP-ribose) Polymerase

Benzamide and its derivatives have been identified as potent inhibitors of poly-(adenosine diphosphate ribose) polymerase, enhancing unscheduled DNA synthesis after ultraviolet irradiation in human lymphocytes. This discovery has implications for understanding DNA repair mechanisms and developing treatments for DNA damage-related diseases (Miwa et al., 1981).

Mécanisme D'action

Target of Action

Piperidine derivatives, which this compound is a part of, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Mode of Action

For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways due to their wide presence in pharmaceuticals .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives would generally depend on their specific chemical structure and the functional groups present .

Result of Action

Piperidine derivatives have been found to have various pharmacological effects, including potential anti-tubercular activity .

Propriétés

IUPAC Name |

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-4-thiophen-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2S/c27-22(19-5-3-18(4-6-19)21-9-13-29-16-21)25-14-17-7-11-26(12-8-17)23(28)20-2-1-10-24-15-20/h1-6,9-10,13,15-17H,7-8,11-12,14H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWBVTCZDIAQKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether](/img/structure/B2716755.png)

![2-(4-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2716756.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclobutanecarboxamide](/img/structure/B2716759.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2716760.png)

![8-(6-Fluoro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2716773.png)